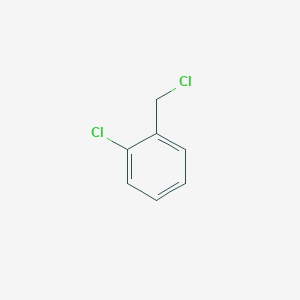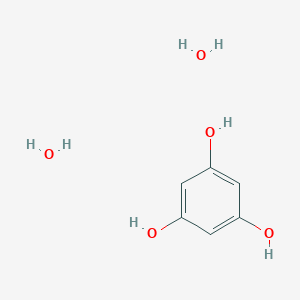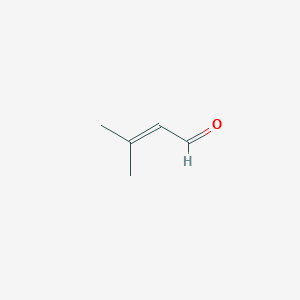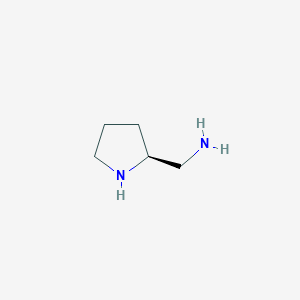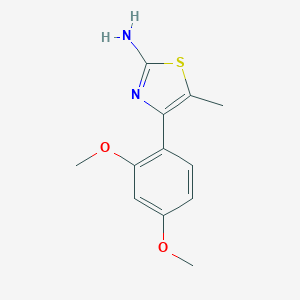
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a compound with potential interest in various fields of chemistry and pharmacology due to its unique structural features. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, novel (Phenylalkyl)amines were synthesized to investigate structure–activity relationships, where thio-substituted dimethoxyphenylethylamines were created through multi-step synthesis involving Vilsmeier-formylation and reduction processes (Trachsel, 2003).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. An experimental and theoretical investigation on a thiazol-2-amine derivative provided insights into its molecular geometry, vibrational frequencies, and atomic charges distribution using DFT methods (Özdemir et al., 2009).
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are essential for modifying the chemical structure to achieve desired properties or biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of thiazole derivatives in different environments. These properties are determined using spectroscopic techniques and crystallography studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, are influenced by the thiazole core and substituents. For example, thiazole derivatives exhibit proton tautomerism and stereoisomerism, which can significantly affect their chemical behavior and potential applications (Pyrih et al., 2023).
Scientific Research Applications
-
Organic Synthesis
- Application : A new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been successfully synthesized .
- Method : This compound was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate and urea .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D and 2D NMR .
-
Medicinal Chemistry
- Application : A series of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized and their antibacterial activities and Escherichia coli (E. coli) RNAP inhibitory activities were assessed .
- Method : The compounds were synthesized based on the dithiolopyrrolone scaffold .
- Results : Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae, but not the Gram-negative bacteria of Escherichia coli and Pseudomonas aeruginosa . The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
-
Organic Building Blocks
-
Polymer Chemistry
- Application : A new photocatalytic system composed of OPC tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (1) and phosphate CTAs was used to realize visible light-controlled living cationic polymerization of 4-methoxystyrene .
- Method : This polymerization reaction under green LED light irradiation shows clear living characteristics including predictable molar mass, low molar-mass dispersity (Đ 1.25), and sequential polymerization capability .
- Results : The photocatalytic system exhibits excellent “on-off” photoswitchability and shows the longest off period of 36h up to now for photo-controlled cationic polymerization .
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRUGROLIZNWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355388 | |
| Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
117844-98-1 | |
| Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



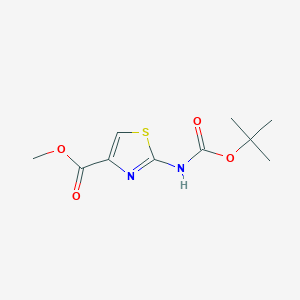
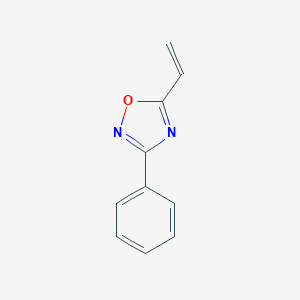
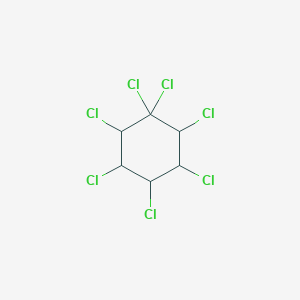

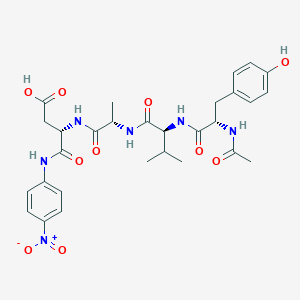

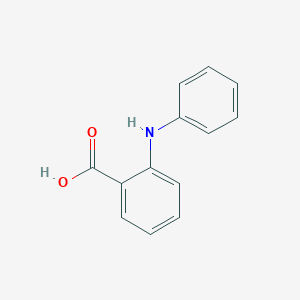
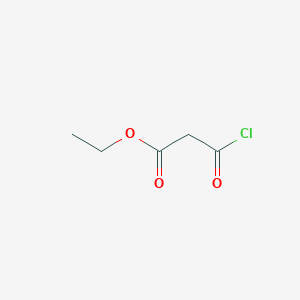
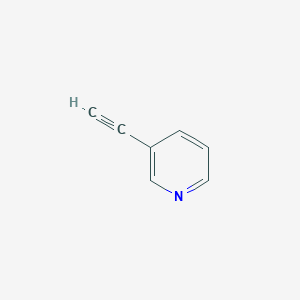
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
